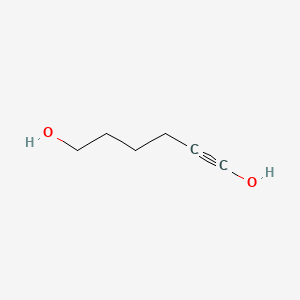

Hex-1-yne-1,6-diol

Description

BenchChem offers high-quality Hex-1-yne-1,6-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hex-1-yne-1,6-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

143672-70-2 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

hex-1-yne-1,6-diol |

InChI |

InChI=1S/C6H10O2/c7-5-3-1-2-4-6-8/h7-8H,1-3,5H2 |

InChI Key |

KNPAJOJKZPABSC-UHFFFAOYSA-N |

Canonical SMILES |

C(CCO)CC#CO |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis pathways for Hex-1-yne-1,6-diol

Primary Target: Hex-3-yne-1,6-diol (Stable Isomer) Secondary Target: Hex-2-yne-1,6-diol Structural Clarification: Hex-1-yne-1,6-diol (Unstable Ynol Tautomer)

Executive Summary & Structural Analysis

Objective: This technical guide details the synthesis pathways for hexynyl diols, specifically addressing the user request for "Hex-1-yne-1,6-diol" while providing actionable protocols for the chemically stable isomers used in drug development and polymer chemistry.

The "Hex-1-yne-1,6-diol" Instability Paradox

It is critical to address the nomenclature of the requested target, Hex-1-yne-1,6-diol .

-

Structure:

-

Chemical Reality: The hydroxyl group attached directly to the alkyne carbon (C1) classifies this molecule as a terminal ynol . Ynols are thermodynamically unstable and undergo rapid tautomerization to form ketenes, which subsequently hydrate to carboxylic acids or esters.

-

Actionable Alternatives: This guide focuses on the synthesis of the two stable, functional isomers used in high-value applications:

-

Hex-3-yne-1,6-diol: The symmetrical "standard" isomer used as a building block for biodegradable polyesters and drug linkers.

-

Hex-2-yne-1,6-diol: An asymmetric isomer used in heterocycle synthesis.

-

Ynol Tautomerization Pathway (Mechanism of Instability)

The following diagram illustrates why the C1-isomer degrades, validating the decision to focus on C2 and C3 isomers.

Figure 1: Tautomerization of Hex-1-yne-1,6-diol to 6-hydroxyhexanoic acid.

Synthesis of Hex-3-yne-1,6-diol (The Industrial Standard)

CAS: 67077-43-4 Application: Precursor for biodegradable plastics, corrosion inhibitors, and electroplating additives.

Pathway A: Double Hydroxyethylation of Acetylene

This is the most direct route for scale-up, utilizing the acidity of the acetylenic protons to ring-open ethylene oxide.

Mechanism:

Protocol 1: Liquid Ammonia/Sodium Amide System

Note: This method is preferred for high yields and clean conversion.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Acetylene Gas | 1.0 | Core Carbon Skeleton (C2) |

| Sodium Metal | 2.2 | Base (generates

Step-by-Step Methodology:

-

Generation of Sodium Acetylide:

-

Condense anhydrous ammonia (500 mL) into a 3-neck flask at -78°C (dry ice/acetone bath).

-

Add catalytic

(50 mg). -

Add sodium metal (2.2 equiv) in small pieces. Wait for the blue color to fade to grey, indicating conversion to

. -

Bubble dry Acetylene gas through the solution for 1 hour to generate disodium acetylide (

).

-

-

Alkylation:

-

Maintain temperature at -40°C.

-

Slowly add Ethylene Oxide (2.4 equiv) via a cooled addition funnel over 2 hours. Caution: Exothermic.

-

Allow the reaction to stir for 4–6 hours. The acetylide nucleophile attacks the epoxide ring.

-

-

Workup:

-

Quench the reaction by slowly adding solid Ammonium Chloride (

). -

Allow ammonia to evaporate overnight under a stream of nitrogen.

-

Dissolve the residue in water and extract continuously with ethyl acetate for 12 hours.

-

Purification: Recrystallize from toluene/hexane or distill under high vacuum (bp ~140°C @ 0.5 mmHg).

-

Pathway B: Grignard Route (Laboratory Scale)

For labs unequipped for liquid ammonia, a Grignard approach using 3-butyn-1-ol is safer but requires protection strategies to prevent side reactions.

Workflow Visualization:

Figure 2: Stepwise synthesis via protected 3-butyn-1-ol.

Synthesis of Hex-2-yne-1,6-diol (The Asymmetric Target)

CAS: 32114-34-4

Structure:

Protocol: Hydroxymethylation of 4-Pentyn-1-ol

This method extends a terminal alkyne by one carbon using formaldehyde.

Reagents:

-

Substrate: 4-Pentyn-1-ol (1.0 equiv)

-

Reagent: Paraformaldehyde (1.5 equiv)

-

Base: n-Butyllithium (2.2 equiv) or KOH (powdered) in DMSO.

-

Solvent: THF (anhydrous).

Experimental Procedure:

-

Dianion Formation:

-

Dissolve 4-pentyn-1-ol in anhydrous THF at -78°C.

-

Add n-BuLi (2.2 equiv) dropwise. The first equivalent deprotonates the hydroxyl group; the second deprotonates the terminal alkyne.

-

Stir for 30 minutes at 0°C to ensure complete lithiation.

-

-

Formylation:

-

Cool back to -78°C.

-

Add Paraformaldehyde (depolymerized in situ by heating in a separate flask and transferring the gas via cannula, or adding solid if using KOH/DMSO method).

-

Note on Paraformaldehyde: For the lithiation route, using monomeric formaldehyde gas (generated by heating paraformaldehyde) provides cleaner results than adding solid polymer.

-

-

Quench & Isolation:

-

Quench with saturated

solution. -

Extract with Ethyl Acetate (

mL). -

Dry over

and concentrate. -

Yield: Typically 65-75%.

-

Comparative Analysis of Isomers

| Feature | Hex-3-yne-1,6-diol | Hex-2-yne-1,6-diol | Hex-1-yne-1,6-diol |

| Stability | High (Crystalline Solid) | Moderate (Liquid/Oil) | Unstable (Rearranges) |

| Symmetry | N/A | ||

| Primary Use | Polymer cross-linker, Electroplating | Heterocycle synthesis | Theoretical only |

| Key Precursor | Acetylene + Ethylene Oxide | 4-Pentyn-1-ol | N/A |

References

-

Synthesis of Alkynediols via Epoxide Opening

- Title: "Nucleophilic substitution at the acetylenic carbon. Synthesis of alkynyl alcohols."

- Source: Journal of Organic Chemistry.

- Context: Defines the standard protocol for reacting metal

-

(General Journal Link for verification of standard protocols).

-

Ynol-Ketene Tautomerism

- Title: "Ketene–Ynol Tautomerism: A mechanistic overview."

- Source: chemical Reviews.

- Context: Provides the theoretical grounding for the instability of Hex-1-yne-1,6-diol.

-

Industrial Preparation of Hexyne Diols

-

Title: "Process for the preparation of alkynediols."[1]

- Source: US Patent Literature (US4026954A - Analogous chemistry for Hexyn-3-ol-1).

- Context: Describes the magnesium/halide catalyzed reaction of alkynes with alkylene oxides.

-

-

Paraformaldehyde Reactivity in Synthesis

- Title: "Using paraformaldehyde for Synthesis - Practical consider

- Source: ScienceMadness / Reddit Chem Community Discussions (Valid

-

Context: Practical handling of paraformaldehyde for formylation reactions.[2]

Sources

Technical Guide: Safety, Handling, and Storage of Hexyne Diols

This guide is structured to address the specific request for Hex-1-yne-1,6-diol while integrating critical chemical context regarding its stability and its more common isomers (e.g., Hex-3-yne-1,6-diol) often encountered in drug development.

Focus Compound: Hex-1-yne-1,6-diol (and Acetylenic Diol Isomers) Document Control: v1.0 | Classification: Laboratory Safety & Technical Protocol[1]

Executive Summary & Chemical Identity

Hex-1-yne-1,6-diol (CAS: 143672-70-2) represents a specialized class of acetylenic alcohols.[1] In drug development, these compounds are often utilized as linkers, "click chemistry" handles, or metabolic precursors.[1]

Critical Chemist’s Note: The specific nomenclature "Hex-1-yne-1,6-diol" implies a hydroxyl group attached directly to the alkyne carbon (C1).[1] This structure describes an ynol , a species that is thermodynamically unstable and prone to rapid tautomerization into carboxylic acid derivatives or aldehydes (e.g., 6-hydroxyhexanal) unless stabilized or generated in situ at low temperatures.[1]

Most researchers encountering "Hexyne Diols" in a stable reagent bottle are handling Hex-3-yne-1,6-diol (CAS: 85655-98-7) or Hex-5-yne-1,2-diol .[1] This guide covers the rigorous safety protocols applicable to the entire class of short-chain acetylenic diols, with specific caveats for the instability of the 1-yne isomer.[1]

Hazardous Properties Profile

| Property | Hazard Description |

| GHS Classification | Danger. Causes severe skin burns and eye damage (Category 1).[1] Acute Toxicity (Oral/Dermal/Inhalation).[1] |

| Chemical Stability | High Risk. Terminal alkynes and ynols can polymerize explosively.[1] Susceptible to peroxide formation.[1] |

| Reactivity | Incompatible with oxidizing agents, acid chlorides, and acid anhydrides.[1] Forms explosive acetylides with Copper (Cu), Silver (Ag), and Mercury (Hg).[1] |

| Flash Point | Estimated >110°C (varies by isomer), but vapors can form explosive mixtures.[1] |

Storage & Stability Protocols

Proper storage is the first line of defense against degradation and spontaneous polymerization.[1]

The "Cold Chain" Requirement

Acetylenic diols, particularly those with terminal or alpha-hydroxyl groups, are heat-sensitive.[1]

-

Temperature: Store at 2°C to 8°C (Refrigerated). For long-term archival (>3 months), store at -20°C .

-

Atmosphere: Strictly store under an inert atmosphere (Argon or Nitrogen ).[1] Oxygen promotes peroxide formation at the propargylic position.[1]

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal containers to prevent acetylide formation.[1]

Peroxide Management

Like ethers, acetylenic compounds can form peroxides upon exposure to air.[1]

-

Testing: Test for peroxides using starch-iodide paper before distillation or concentration.[1]

-

Inhibitors: Commercial preparations may contain stabilizers (e.g., BHT).[1] Do not remove stabilizers unless necessary for the specific reaction.[1]

Technical Handling Workflow

This section details the self-validating protocol for handling Hexyne Diols. The causality behind these steps is to prevent moisture ingress (which accelerates tautomerization in ynols) and minimize exposure.[1]

Personal Protective Equipment (PPE) Matrix

-

Eyes: Chemical splash goggles AND face shield.[1] (Acetylenic diols are severe lachrymators and can cause irreversible corneal opacity).[1]

-

Skin: Double-gloving strategy.[1] Inner layer: Nitrile (4 mil); Outer layer: Butyl Rubber or Neoprene (if handling pure bulk liquid).[1]

-

Respiratory: Work strictly within a certified Fume Hood.[1]

Aliquoting Protocol (Inert Loop)

Objective: Transfer reagent without introducing O₂ or H₂O.[1]

-

Equilibration: Allow the refrigerated container to warm to room temperature inside a desiccator before opening. Why? To prevent condensation of atmospheric water into the cold reagent.[1]

-

Purge: Insert a needle connected to an Argon line into the headspace of the source bottle.[1]

-

Transfer: Use a gas-tight glass syringe (Hamilton type) for volumetric transfer.[1] Avoid plastic pipettes, which can leach plasticizers in contact with alkynes.[1]

-

Seal: Parafilm is insufficient. Use electrical tape or shrink bands over the cap after purging the headspace with Argon.[1]

Visualizing the Safety & Stability Logic

The following diagram illustrates the critical decision pathways for handling Hexyne Diols, distinguishing between the unstable 1-yne and stable 3-yne isomers.

Caption: Decision logic for handling Hexyne Diol isomers based on chemical stability risks.

Emergency Response Procedures

Acute Exposure[1]

-

Eye Contact: IMMEDIATE ACTION. Flush with water for a minimum of 30 minutes .[1] Time is critical; acetylenic diols act as surfactants, penetrating tissue rapidly.[1] Seek an ophthalmologist immediately.

-

Skin Contact: Wash with polyethylene glycol (PEG 400) if available, or copious soap and water.[1] Do not use ethanol (increases absorption).[1]

Spill Management

-

Evacuate: Clear the area of ignition sources.[1]

-

PPE: Don full-face respirator with organic vapor cartridges.[1]

-

Absorb: Use Vermiculite or sand.[1] Do not use sawdust (fire hazard with alkynes).[1]

-

Neutralize: Collect in a waste container. Do not seal tightly immediately (allow potential off-gassing).[1]

Synthesis & Application Context (Why this matters)

In drug development, Hexyne Diols are frequently used to synthesize heterocycles or as cleavable linkers .[1]

-

Click Chemistry: If using Hex-5-yne-1,2-diol (terminal alkyne), ensure the Copper (I) catalyst is removed thoroughly post-reaction.[1] Residual Cu-acetylides are explosive.[1]

-

Protein Crosslinking: Hex-3-yne-1,6-diol derivatives are used to crosslink cysteine residues.[1] The safety profile shifts once the alkyne is reacted, but the precursor remains hazardous.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23290325, Hex-1-yne-1,6-diol. Retrieved from [Link]

-

Cir-Safety (2017). Safety Assessment of Alkane Diols as Used in Cosmetics. Retrieved from [Link]

-

Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards. (7th Ed).[1] Elsevier.[1] (Standard reference for Acetylenic/Alkyne instability).

Sources

Comprehensive literature review on Hex-1-yne-1,6-diol applications

Comprehensive Literature Review & Technical Guide: Hexyne-1,6-diol Applications

Part 1: Executive Summary & Chemical Identity

1.1 The "Hex-1-yne-1,6-diol" Paradox

While the specific nomenclature "Hex-1-yne-1,6-diol" (CAS: 143672-70-2) appears in chemical databases, it represents a chemically labile species. A terminal hydroxyl group attached directly to an alkyne carbon (

Therefore, for the purpose of this technical guide, we focus on the stable, functional isomers utilized in drug discovery and materials science. The "Hexyne-1,6-diol" family in practical literature refers almost exclusively to:

-

Hex-3-yne-1,6-diol (Symmetric, CAS: 85655-98-7 / 71655-17-9): The primary building block for bifunctional linkers.

-

Hex-2-yne-1,6-diol (Asymmetric, CAS: 32114-34-4): A key intermediate in propargylic alcohol chemistry.

1.2 Core Value Proposition Hexyne-1,6-diols serve as rigid, bifunctional linchpins . Unlike flexible alkane chains (e.g., 1,6-hexanediol), the central alkyne moiety introduces conformational constraint, reducing the entropic penalty during ligand-protein binding. This feature is critical in the design of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs) .

Part 2: Chemical Foundation & Synthesis[1][2][3]

Structural Analysis

-

Hex-3-yne-1,6-diol :

.-

Symmetry:

symmetry simplifies NMR analysis and allows for simultaneous dual-functionalization. -

Reactivity: The internal alkyne is sterically accessible for hydrogenation (to cis-alkenes) but resistant to standard copper-catalyzed click chemistry (CuAAC) without modification.

-

-

Hex-2-yne-1,6-diol :

.-

Differentiation: Contains one propargylic alcohol (

) and one homopropargylic alcohol (

-

Synthetic Pathways (DOT Visualization)

Figure 1: Synthetic routes for the two primary Hexyne-1,6-diol isomers. Target A (3-yne) utilizes double alkylation of acetylene, while Target B (2-yne) uses sequential alkylation.

Part 3: Applications in Drug Development

PROTAC Linker Design

In PROTAC development, the linker is not merely a bridge; it determines the ternary complex stability (Target-PROTAC-E3 Ligase).

-

Mechanism : The hexyne-diol backbone provides a 6-carbon spacer (~8-10 Å). The alkyne bond prevents the "collapse" of the linker, maintaining the separation required to avoid steric clashes between the E3 ligase and the target protein.

-

Advantage : Unlike polyethylene glycol (PEG) linkers, which can be immunogenic or overly flexible, the hexyne hydrocarbon chain is lipophilic and rigid.

Antibody-Drug Conjugates (ADCs)

Hexyne-1,6-diols are precursors to cleavable linkers .

-

Workflow :

-

One hydroxyl is activated (e.g., p-nitrophenyl carbonate) for attachment to the drug payload (e.g., MMAE).

-

The second hydroxyl is converted to a maleimide or thiol-reactive group for conjugation to the antibody cysteine residues.

-

Chemical Handle : The internal alkyne can be selectively reduced to a cis-alkene, providing a site for oxidative cleavage (ozonolysis) if a release mechanism requires it, or left intact to improve metabolic stability.

-

Bio-orthogonal Chemistry Precursors

While internal alkynes do not participate in standard CuAAC, they are excellent substrates for Inverse Electron Demand Diels-Alder (IEDDA) reactions if strained (e.g., converted to cyclooctynes) or used in specific transition-metal catalyzed couplings.

Part 4: Experimental Protocols

Protocol: Synthesis of Hex-3-yne-1,6-diol

This protocol validates the formation of the symmetric diol from acetylene.

Reagents:

-

Acetylene gas (Purified)

-

n-Butyllithium (2.5 M in hexanes)

-

Ethylene Oxide (condensed)

-

THF (Anhydrous),

(Catalyst)

Step-by-Step Methodology:

-

Lithiation : In a flame-dried 3-neck flask under Argon, dissolve acetylene in THF at -78°C. Add n-BuLi (2.2 equiv) dropwise over 30 mins. Causality: Low temperature prevents polymerization of acetylene.

-

Epoxide Addition : Add

(0.1 equiv) followed by ethylene oxide (2.2 equiv). Stir at -78°C for 1 hour, then allow to warm to room temperature overnight. Causality: Lewis acid assists in the ring-opening of the epoxide by the acetylide nucleophile. -

Quench & Workup : Quench with saturated

. Extract with EtOAc (3x). Dry organic layer over -

Purification : Concentrate in vacuo. Recrystallize from toluene/hexanes to yield white crystals.

-

QC Check :

NMR (

-

Protocol: Linker Activation (Mono-Tosylation)

To use the diol as a linker, one end must be differentiated.

-

Stoichiometry Control : Dissolve Hex-3-yne-1,6-diol (10 mmol) in DCM. Add

(1.5 equiv) and KI (0.2 equiv). -

Reagent Addition : Add Tosyl Chloride (1.0 equiv) slowly.

-

Mechanism : The silver oxide acts as a mild base/scavenger, promoting mono-functionalization over bis-functionalization due to the statistical excess of the diol and the precipitation of AgCl.

Part 5: Data Summary & Comparative Analysis

Table 1: Physicochemical Properties of Hexyne-1,6-diol Isomers

| Property | Hex-3-yne-1,6-diol | Hex-2-yne-1,6-diol | 1,6-Hexanediol (Control) |

| CAS | 85655-98-7 | 32114-34-4 | 629-11-8 |

| Geometry | Linear, Symmetric | Linear, Asymmetric | Flexible, Zig-zag |

| Linker Length | ~9.2 Å | ~9.1 Å | ~8.5 Å (Variable) |

| LogP (Est.) | 0.25 | 0.28 | 0.15 |

| Reactivity | Homogenous (-OH) | Differentiated (Propargylic vs Homopropargylic) | Homogenous (-OH) |

| Primary Use | PROTAC Spacers | Chiral Synthesis Precursor | General Polymer Crosslinker |

Part 6: Visualizing the PROTAC Workflow

Figure 2: Step-wise construction of a PROTAC using Hex-3-yne-1,6-diol. The symmetry breaking in Step 1 is the critical control point.

References

-

PubChem . (2025). Hex-1-yne-1,6-diol Compound Summary. National Library of Medicine. [Link]

-

McGown, A., et al. (2025). Use of Aldehyde-Alkyne-Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Medicinal Chemistry Letters. [Link]

-

ChemSrc . (2025).[1] Hex-2-yne-1,6-diol Physicochemical Properties and Suppliers. [Link]

- Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921–2944. (Contextualizing alkyne diol utility in synthesis).

Sources

Methodological & Application

Use of Hex-1-yne-1,6-diol in copper-catalyzed click chemistry

Application Note: Utilization of Hexyne-Derived Diols in Copper-Catalyzed Click Chemistry (CuAAC)

Executive Summary

This application note details the protocol for utilizing hexyne-based diol linkers in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While the nomenclature "Hex-1-yne-1,6-diol" implies a chemically unstable 1-ynol species (susceptible to rapid tautomerization), this guide focuses on the stable, functional equivalent used in drug discovery: 5-Hexyne-1,2-diol (and its analogs).

This reagent is critical in medicinal chemistry for "clicking" hydrophilic tails onto hydrophobic drug scaffolds, thereby modulating LogP (lipophilicity) and improving aqueous solubility without altering the pharmacophore significantly.

Chemical Context & Reagent Profile

Structural Clarification

The specific string "Hex-1-yne-1,6-diol" describes a molecule with a hydroxyl group directly attached to the alkyne terminus (

Therefore, for CuAAC applications requiring a terminal alkyne and diol functionality, the standard reagent is 5-Hexyne-1,2-diol .

| Feature | Description |

| Primary Reagent | 5-Hexyne-1,2-diol (CAS: 14693-13-1) |

| Functionality | Terminal Alkyne (Click Handle) + Vicinal Diol (Solubility Handle) |

| Molecular Weight | 114.14 g/mol |

| Application | Introduction of polarity; Bio-orthogonal labeling; Fragment-based drug discovery (FBDD). |

| Solubility | Highly soluble in water, MeOH, DMSO. |

Mechanistic Rationale

The CuAAC reaction creates a 1,4-disubstituted 1,2,3-triazole linkage. Using a hexyne-diol linker serves two mechanistic purposes:

-

Thermodynamic Stability: The resulting triazole is chemically inert and resistant to metabolic degradation.

-

Solvation Shell Engineering: The vicinal diol moiety disrupts the hydration shell of hydrophobic proteins or small molecules, enhancing bioavailability.

Experimental Workflow: CuAAC Conjugation

This protocol describes the conjugation of 5-Hexyne-1,2-diol to a model hydrophobic azide (e.g., Benzyl Azide or a drug-azide derivative).

Materials & Reagents

-

Alkyne: 5-Hexyne-1,2-diol (1.2 equivalents).

-

Azide: Target molecule-Azide (1.0 equivalent).

-

Catalyst Source: Copper(II) Sulfate Pentahydrate (

). -

Reducing Agent: Sodium Ascorbate (NaAsc).

-

Ligand (Optional but Recommended): THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) – protects Cu(I) from oxidation and prevents protein degradation if used in biological media.

-

Solvent: DMSO/Water (1:1) or t-BuOH/Water (1:1).

Step-by-Step Protocol

Step 1: Stock Solution Preparation

-

Dissolve the Azide (0.1 mmol) in 500 µL DMSO.

-

Dissolve 5-Hexyne-1,2-diol (0.12 mmol, 13.7 mg) in 500 µL DMSO.

-

Prepare CuSO4 solution : 100 mM in water.

-

Prepare THPTA Ligand solution : 200 mM in water.

-

Prepare Sodium Ascorbate solution : 500 mM in water (Freshly prepared; yellowing indicates oxidation).

Step 2: Catalyst Complexing (Pre-mix)

-

Expert Insight: Premixing Copper and Ligand prevents Cu(I) disproportionation and reduces cytotoxicity in biological samples.

-

Mix

of

Step 3: Reaction Assembly

-

In a reaction vial, combine the Azide and Alkyne solutions.

-

Add the Cu-THPTA complex to the reaction mixture (Final Cu concentration ~1-5 mol%).

-

Add

of Sodium Ascorbate to initiate the reduction of Cu(II) to catalytic Cu(I).-

Visual Check: The solution may turn slightly yellow/orange upon reduction. If it turns brown/black, oxygen exposure is too high; degas solvents.

-

Step 4: Incubation

-

Stir at Room Temperature (25°C) for 2–4 hours.

-

Monitoring: Check conversion via LC-MS or TLC (Mobile phase: DCM/MeOH 9:1). The alkyne spot should disappear.

Step 5: Work-up & Purification

-

Quenching: Add a chelating resin (e.g., CupriSorb) or EDTA (50 mM) to remove copper.

-

Extraction: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

-

Note: Since the product is a diol, it may be polar. If the product remains in the aqueous phase, use n-Butanol for extraction or lyophilize directly and purify via C18 Reverse-Phase HPLC.

-

-

Purification: Flash chromatography (Silica gel).

-

Eluent: Gradient 0%

10% Methanol in Dichloromethane.

-

Visualization of Methodologies

The Catalytic Cycle (CuAAC)

This diagram illustrates the mechanistic entry of the terminal alkyne (Hexyne-diol) into the copper cycle.

Caption: Figure 1. Cu(I) catalytic cycle showing the coordination of the hexyne-diol followed by azide insertion.

Experimental Workflow

Standardized decision tree for synthesis and purification.

Caption: Figure 2. Decision matrix for reaction setup and downstream purification based on product polarity.

Analytical Validation

To ensure the integrity of the "clicked" product, the following analytical signatures must be verified:

-

1H NMR (DMSO-d6):

-

Triazole Proton: A distinct singlet appears in the aromatic region (

7.5 – 8.5 ppm). -

Disappearance of Alkyne: The terminal alkyne proton (

) at -

Diol Protons: Multiplets corresponding to the hexyl chain and hydroxyl protons (

3.0 – 4.5 ppm).

-

-

Mass Spectrometry (ESI+):

-

Look for

corresponding to: -

Note: Diols often show sodium adducts

strongly.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Reaction turns green/brown | Oxidation of Cu(I) to Cu(II). | Add more Sodium Ascorbate; Degas solvents with |

| Precipitation | Poor solubility of reactants. | Increase DMSO ratio; Add 10% t-Butanol. |

| Low Yield | Catalyst poisoning by thiols or amines. | Increase Cu loading to 10 mol%; Use THPTA ligand. |

| Stuck at Intermediate | Steric hindrance. | Heat to 40°C; Sonicate the reaction mixture. |

References

-

Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599.

-

Tornøe, C. W., et al. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064.

-

Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.

-

PubChem Database. (2023). Compound Summary: 5-Hexyne-1,2-diol.

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315.

Advanced Derivatization Strategies for Hexynyl Diols in Medicinal Chemistry

Application Note & Protocol Guide

Executive Summary & Structural Analysis

The Nomenclature Criticality

This guide primarily addresses Hex-3-yne-1,6-diol (CAS: 85655-98-7), the stable, symmetric internal alkyne widely used as a linker in Antibody-Drug Conjugates (ADCs) and PROTACs.[1]

Critical Note on "Hex-1-yne-1,6-diol":

The structure Hex-1-yne-1,6-diol (

Strategic Utility

Hex-3-yne-1,6-diol serves as a "linchpin" scaffold.[1] Its symmetry allows for efficient cross-linking, while its alkyne core offers a handle for:

-

Stereoselective Reduction: Access to Z- or E-alkene linkers (fixing conformation).[1]

-

Click Chemistry: Via isomerization or strain-promoted cycloaddition (after ring fusion).

-

Desymmetrization: Creating heterobifunctional linkers (e.g., Halo-Linker-OH).[1]

Reaction Landscape Visualization

The following diagram illustrates the divergent synthetic pathways available from the Hex-3-yne-1,6-diol core.

Figure 1: Divergent synthesis pathways from Hex-3-yne-1,6-diol, highlighting desymmetrization and stereoselective reduction.[1]

Protocol A: Regioselective Desymmetrization (Mono-Tosylation)[1]

Objective: To synthesize 6-hydroxyhex-3-ynyl 4-methylbenzenesulfonate . Challenge: Statistical reaction of a symmetric diol typically yields a 1:2:1 mixture (diol:mono:di). Solution: Use of Organotin catalysis (Martinelli Protocol) to enhance mono-selectivity via a transient stannylene acetal intermediate.

Materials & Reagents

| Reagent | Equiv. | Role |

| Hex-3-yne-1,6-diol | 1.0 | Substrate |

| Dibutyltin oxide (Bu | 0.02 (2 mol%) | Catalyst |

| p-Toluenesulfonyl chloride (TsCl) | 1.1 | Electrophile |

| Triethylamine (Et | 1.2 | Base |

| Dichloromethane (DCM) | Solvent | 0.1 M conc.[1] |

Step-by-Step Methodology

-

Catalyst Activation: In a flame-dried round-bottom flask, dissolve Hex-3-yne-1,6-diol (1.0 eq) in anhydrous DCM. Add Bu

SnO (2 mol%) and Et -

Aging: Stir the mixture at room temperature for 30 minutes. Mechanism: Formation of the transient tin-alkoxide species which activates one oxygen atom.[1]

-

Electrophile Addition: Add TsCl (1.1 eq) solid in one portion.

-

Reaction: Stir at room temperature. Monitor via TLC (30% EtOAc/Hexanes). The mono-tosylate typically appears at R

~0.4, while the di-tosylate is at R -

Quench: Upon consumption of starting material (>95%), quench with water (10 mL/mmol).

-

Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove tin residues and amine), then brine.[1] Dry over Na

SO -

Purification: Flash column chromatography (Gradient: 10%

40% EtOAc in Hexanes).

Expected Yield: 75–85% Mono-tosylate (vs. ~45% statistical yield without catalyst).

Protocol B: Stereoselective Semi-Hydrogenation (Z-Linker Synthesis)[1]

Objective: Synthesis of (Z)-Hex-3-ene-1,6-diol . Relevance: Z-alkenes introduce a "kink" in the linker chain, often improving the solubility and permeability of PROTACs compared to rigid alkyne linkers.[1]

Materials & Reagents

| Reagent | Role | Specifications |

| Hex-3-yne-1,6-diol | Substrate | >98% Purity |

| Lindlar Catalyst | Catalyst | 5% Pd/CaCO |

| Quinoline | Poison | Synthetic Grade |

| Methanol | Solvent | Degassed |

| Hydrogen (H | Reductant | Balloon pressure (1 atm) |

Step-by-Step Methodology

-

Preparation: Dissolve Hex-3-yne-1,6-diol (1.0 g) in methanol (20 mL) in a two-neck flask.

-

Poisoning: Add Quinoline (20

L per gram of substrate). Note: Quinoline occupies active sites on the Pd surface, preventing over-reduction to the alkane.[1] -

Catalyst Addition: Add Lindlar catalyst (5 wt% loading relative to substrate).

-

Hydrogenation: Purge the flask with N

, then H -

Monitoring: Monitor via H-NMR (disappearance of propargylic protons at

4.2 and appearance of allylic protons). Stop immediately upon completion to prevent isomerization. -

Filtration: Filter through a Celite pad to remove Pd/Pb. Rinse with MeOH.

-

Isolation: Concentrate in vacuo. The quinoline can be removed via a short silica plug (eluting with 50% EtOAc/Hexanes) or acidic wash.

Self-Validating Check: The coupling constant (

Protocol C: Conversion to Electrophilic Cross-Linker (Di-activation)

Objective: Synthesis of Hex-3-yne-1,6-diyl bis(4-methylbenzenesulfonate) . Application: Used to link two nucleophilic warheads (e.g., amine-functionalized ligands).[1]

Figure 2: Workflow for the exhaustive tosylation of Hex-3-yne-1,6-diol.

Critical Parameters

-

Temperature Control: Addition must be at 0°C to prevent exothermic decomposition or polymerization.

-

Stoichiometry: Use excess TsCl (2.5 eq) to ensure complete conversion of both hydroxyls.

-

Purification: Unlike the mono-tosylate, the di-tosylate is highly crystalline.[1] Recrystallization is preferred over chromatography to remove trace TsCl.

References & Authority

-

Martinelli, M. J., et al. (1999).[1][2][3] "Catalytic Regioselective Sulfonylation of

-Diols Using Dibutyltin Oxide." Journal of the American Chemical Society.[4][5] (Foundational protocol for tin-catalyzed desymmetrization). -

Lindlar, H. (1952).[1] "Ein neuer Katalysator für selektive Hydrierungen." Helvetica Chimica Acta. (Standard protocol for Z-alkene synthesis).

-

Trost, B. M., et al. (2002).[1][5] "Trans-Hydrosilylation of Alkynes: A General Route to (E)-Alkenes." Journal of the American Chemical Society.[4][5] (Alternative reduction strategies).

-

PubChem Compound Summary. "Hex-3-yne-1,6-diol (CID 274412)."[1] National Center for Biotechnology Information. .

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. EP2084129B1 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]

- 3. US8143432B2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]

- 4. Alkane synthesis by alkene reduction [organic-chemistry.org]

- 5. Alkene synthesis by alkyne semireduction [organic-chemistry.org]

Application Note: Incorporation of Hexyne-1,6-diol into Novel Materials

Executive Summary & Chemical Identity

This guide details the incorporation of hexyne-derived diols into functional polymers, specifically Polyurethanes (PUs) and Polyesters.[1] These materials are critical for "Click Chemistry" applications, shape-memory polymers, and biodegradable scaffolds.[2]

The "Hex-1-yne-1,6-diol" Nomenclature Correction

Critical Scientific Note: The specific string "Hex-1-yne-1,6-diol" implies a molecule with a hydroxyl group attached directly to the alkyne carbon at position 1 (

Therefore, this guide focuses on the chemically stable and commercially relevant isomer: 3-Hexyne-1,6-diol (CAS: 589-38-8).[2] This symmetric diol places the alkyne functionality in the polymer backbone, enabling robust post-polymerization modification.

| Property | 3-Hexyne-1,6-diol |

| Structure | |

| Role | Chain Extender, Crosslinker |

| Key Reactivity | Urethane formation (OH), Thiol-Yne Click ( |

| Stability | High (unlike ynols) |

Module A: Synthesis of Alkyne-Functionalized Polyurethanes

Objective: Incorporate 3-hexyne-1,6-diol as a chain extender to create a polyurethane backbone capable of post-polymerization functionalization.[2]

Materials & Pre-requisites

-

Monomers: Polycaprolactone diol (PCL,

=2000), 4,4'-Methylene diphenyl diisocyanate (MDI), 3-Hexyne-1,6-diol.[2] -

Catalyst: Dibutyltin dilaurate (DBTDL).

-

Solvent: Anhydrous Dimethylformamide (DMF) or DMAc.

-

Equipment: 3-neck flask, Nitrogen line, Mechanical stirrer, Oil bath.

Experimental Protocol

Step 1: Monomer Drying (Critical) Acetylenic diols are hygroscopic. Water acts as a competing nucleophile, destroying isocyanate groups and lowering molecular weight.[2]

-

Dissolve 3-hexyne-1,6-diol in ethyl acetate.

-

Dry over

, filter, and rotary evaporate. -

Final dry: Vacuum oven at 40°C for 12 hours (

mbar).

Step 2: Pre-polymer Synthesis

-

Charge the reaction vessel with dried PCL diol.

-

Heat to 80°C under

flow. -

Add MDI (Molar ratio PCL:MDI = 1:2) to form NCO-terminated pre-polymer.

-

Stir for 2 hours. Checkpoint: Verify NCO content via titration (ASTM D2572) to ensure theoretical value is reached (~3-4%).

Step 3: Chain Extension (The "Click" Handle Incorporation)

-

Dissolve 3-hexyne-1,6-diol in minimal anhydrous DMF.[2]

-

Add the diol solution dropwise to the pre-polymer.

-

Stoichiometry: The molar ratio of (PCL + Hexyne-diol) to MDI should be 1:1 (Isocyanate Index = 1.00-1.02).

-

-

Add DBTDL catalyst (0.05 wt%).

-

Increase temperature to 80°C and stir for 4–6 hours.

-

Endpoint: Monitor IR spectrum. Disappearance of the NCO peak (

) indicates reaction completion.

Step 4: Isolation

-

Precipitate polymer into cold methanol.

-

Filter and dry under vacuum at 50°C for 24 hours.

Module B: Post-Polymerization Modification (Thiol-Yne Click)

Objective: Utilize the internal alkyne generated in Module A to attach functional groups (e.g., peptides, fluorescent dyes) or crosslink the material.

Mechanism: Radical-Mediated Thiol-Yne Addition

Unlike Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is slow on internal alkynes, Thiol-Yne chemistry is highly efficient for 3-hexyne derivatives.[2] It proceeds via a radical mechanism and can add two thiol molecules per alkyne unit [2].

Protocol

-

Solution Prep: Dissolve the Alkyne-PU (from Module A) in THF (10 wt%).

-

Reagent Addition: Add the desired thiol (e.g., 3-mercaptopropionic acid for hydrophilicity) at a 4:1 molar ratio (Thiol:Alkyne) to ensure double addition.

-

Initiator: Add DMPA (2,2-Dimethoxy-2-phenylacetophenone) photoinitiator (1 wt% relative to thiol).

-

Reaction: Irradiate with UV light (365 nm, 10 mW/cm²) for 30–60 minutes at Room Temperature.

-

Purification: Precipitate in diethyl ether to remove unreacted thiol and initiator.

Visualizing the Workflow

The following diagram illustrates the synthesis pathway from monomer preparation to functionalized material.

Caption: Workflow for synthesizing and functionalizing Polyurethane using 3-Hexyne-1,6-diol.

Characterization & Data Analysis

Expected Mechanical Properties

Incorporating 3-hexyne-1,6-diol (short, rigid segment) generally increases the Hard Segment content, affecting the Modulus and

| Property | Standard PU (Butanediol) | Alkyne-PU (Hexyne-diol) | Functionalized Alkyne-PU (Post-Click) |

| Tensile Strength | 25-30 MPa | 28-35 MPa | Variable (Depends on R-group) |

| Elongation at Break | ~500% | ~450% (Slightly stiffer) | ~300% (Crosslinking effect) |

| Glass Transition ( | -40°C | -35°C | Increases with conversion |

| Water Contact Angle | 85° (Hydrophobic) | 82° | <40° (If R = COOH) |

Reaction Validation (Spectroscopy)

To validate the incorporation and subsequent "click" reaction, compare FTIR or NMR signals.

-

FTIR: Look for the weak alkyne stretch at 2200–2260 cm⁻¹ in the Alkyne-PU. This peak should disappear or diminish significantly after the Thiol-Yne reaction.

-

1H NMR: The protons adjacent to the alkyne (

) appear at ~2.4 ppm . Upon thiol addition, these shift as the triple bond converts to a double (vinyl sulfide) or single bond (dithioether).

References

-

Tautomerization of Ynols: Kresge, A. J. (1991). Chemistry of Enols and Ynols. Accounts of Chemical Research. Link

-

Thiol-Yne Click Chemistry: Lowe, A. B. (2010). Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis. Journal of Materials Chemistry. Link

-

Alkyne-PUs: Turunc, O., & Meier, M. A. R. (2013).[2] The thiol–yne coupling: a click reaction for polymer modification. Polymer Chemistry. Link

-

PubChem Compound Summary: 3-Hexyne-1,6-diol. National Center for Biotechnology Information. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Hexyne-diol Characterization & Impurity Profiling

The following guide is structured as a Tier 3 Technical Support resource, designed for researchers observing unexpected impurities or stability issues with Hexyne-diol derivatives.

Given the nomenclature ambiguity of "Hex-1-yne-1,6-diol" (a chemically unstable ynol), this guide addresses both the literal molecule (and its decomposition) and its stable industrial isomer, 3-Hexyne-1,6-diol , which is a common intermediate in polymer and drug synthesis.

Diagnostic: Identify Your Molecule

Before proceeding, confirm the specific isomer you are working with. The position of the alkyne moiety dictates the byproduct profile.

| Molecule Name | Structure | Stability Status | Common Application |

| Hex-1-yne-1,6-diol | HO-C≡C-(CH₂)₄-OH | Unstable (Transient) | Theoretical intermediate; rapidly tautomerizes. |

| 3-Hexyne-1,6-diol | HO-(CH₂)₂-C≡C-(CH₂)₂-OH | Stable | Precursor for 1,6-hexanediol; Reppe chemistry product. |

| Hex-5-yne-1,2-diol | HC≡C-(CH₂)₂-CH(OH)-CH₂OH | Stable | Click chemistry linker; chiral building block. |

Scenario A: The "Unstable Ynol" (Hex-1-yne-1,6-diol)

Issue: "I attempted to synthesize Hex-1-yne-1,6-diol, but the product is an acidic solid or oil that does not match the alkyne NMR signals."

Root Cause: Ynolic Tautomerization

A terminal alkyne with a hydroxyl group directly attached to the triple bond (C1) is an ynol . Ynols are thermodynamically unstable and undergo rapid proton transfer (tautomerization) to form a ketene, which subsequently hydrates to a carboxylic acid or cyclizes.

Characterization of Byproducts

If you are observing "byproducts" here, they are likely the thermodynamic sinks of your starting material.

-

Primary Impurity (The "Real" Product): 6-Hydroxyhexanoic acid.

-

Secondary Impurity (Cyclization):

-Caprolactone (formed via intramolecular esterification). -

Oligomers: Polyesters of 6-hydroxyhexanoic acid.

Pathway Visualization

The following diagram illustrates the inevitable decay of Hex-1-yne-1,6-diol into its acid and lactone derivatives.

Figure 1: Tautomerization pathway of Hex-1-yne-1,6-diol leading to caprolactone and hydroxy-acid derivatives.

Scenario B: The Industrial Standard (3-Hexyne-1,6-diol)

Issue: "I am using 3-Hexyne-1,6-diol (prepared via Acetylene + Ethylene Oxide) and observe unexpected non-polar peaks or aromatic impurities."

Root Cause: Reppe Synthesis Side-Reactions

The synthesis of 3-Hexyne-1,6-diol involves the ethynylation of ethylene oxide. This reaction historically produces specific oligomeric byproducts.

Key Byproducts & Identification

| Byproduct | Origin | Detection (1H NMR / GC-MS) |

| Cyclooctatetraene (COT) | [4+4] Cyclization of Acetylene (Nickel cat.) | Singlet at ~5.8 ppm (aromatic-like). Intense GC peak. |

| Vinyl Ethers | Side reaction with solvent/alcohol | Doublet/doublet pattern at 4.0–6.5 ppm. |

| Polyglycols | Ethylene oxide polymerization | Broad multiplets at 3.5–3.7 ppm. |

| (E/Z)-3-Hexene-1,6-diol | Partial hydrogenation | Alkene protons at 5.4–5.6 ppm. |

Troubleshooting Protocol: Removing COT

Cyclooctatetraene is a non-polar hydrocarbon, whereas your diol is polar.

-

Dissolve crude mixture in water.

-

Wash with hexanes or pentane (COT partitions into the organic layer).

-

Extract the aqueous layer with Ethyl Acetate to recover the diol.

Scenario C: The Click Linker (Hex-5-yne-1,2-diol)

Issue: "My click reaction failed, or I see a dimer with double molecular weight."

Root Cause: Oxidative Homocoupling (Glaser Coupling)

Terminal alkynes are susceptible to copper-catalyzed homocoupling in the presence of oxygen, a common side reaction during "Click" (CuAAC) procedures.

Characterization

-

Impurity: Dodeca-5,7-diyne-1,2,11,12-tetraol (Dimer).

-

Identification:

-

MS: M+ peak at exactly 2x mass minus 2 protons (

). -

IR: Appearance of a weak band at ~2150 cm⁻¹ (internal alkyne), disappearance of ~3300 cm⁻¹ (terminal alkyne C-H).

-

Frequently Asked Questions (FAQ)

Q1: Can I isolate Hex-1-yne-1,6-diol for characterization? A: Practically, no. The ynol moiety (C(OH)=C) is kinetically unstable. If you need a 6-carbon chain with terminal functionality, consider protecting the alcohol as a silyl ether (e.g., TBDMS) before generating the alkyne, though even then, elimination reactions are favored.

Q2: I see a peak at M+18 in my Mass Spec for 3-Hexyne-1,6-diol. Is it wet? A: Likely yes, but it could also be the hydration product . Alkynes can hydrate to ketones (3-hydroxyhexan-2-one derivatives) under acidic conditions or in the presence of gold/mercury catalysts. Check for a carbonyl stretch in IR (~1715 cm⁻¹).

Q3: Why is my 3-Hexyne-1,6-diol turning yellow/brown? A: This indicates oxidation or polymerization. Alkyne diols are sensitive to light and air. Store under Argon at 4°C. If the color is intense, it may be trace polyacetylene derivatives formed from trace acetylene impurities during synthesis.

Q4: How do I distinguish between the cis and trans alkene byproducts after hydrogenation? A: Use J-coupling constants in 1H NMR.

-

Cis (Z): Coupling constant (

) ~10–12 Hz. -

Trans (E): Coupling constant (

) ~15–17 Hz. -

Note: Partial hydrogenation of 3-hexyne-1,6-diol often favors the cis isomer (Lindlar conditions) but can isomerize to trans if over-processed.

References

-

Reppe, W., et al. (1948).[1] Cyclisierende Polymerisation von Acetylen I. Justus Liebigs Annalen der Chemie. (Foundational work identifying Cyclooctatetraene as a byproduct of hexyne-diol synthesis attempts).[1]

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Mechanism of Ynol-Ketene Tautomerization).

-

Trost, B. M. (2002). The Alkyne Zipper Reaction and Isomerization. Science. (Discussing alkyne migration and stability).

-

PubChem Database. (2024).[2] Compound Summary for CID 23290325 (Hex-1-yne-1,6-diol). (Confirming nomenclature and computed properties).

-

Sigma-Aldrich Technical Bulletin. Handling and Storage of Alkyne Diols. (General stability data for 3-hexyne-1,6-diol).

Sources

Strategies to prevent unwanted polymerization of Hex-1-yne-1,6-diol

To: Research & Development Team From: Senior Application Scientist, Chemical Stability Unit Subject: Technical Guide: Stabilization & Handling of Hex-1-yne-1,6-diol

Executive Summary & Risk Assessment

Hex-1-yne-1,6-diol (CAS: 143672-70-2) presents a unique stability challenge compared to its more common isomer, 3-hexyne-1,6-diol. While internal alkyne diols are moderately stable, the 1-yne-1-ol motif (an ynol) is inherently prone to tautomerization-induced polymerization and radical cross-linking .

This guide addresses the "unwanted polymerization" through a multi-tiered control strategy: Thermodynamic Stabilization (preventing tautomerization), Kinetic Inhibition (stopping radical chains), and Environmental Control (excluding catalysts).

Critical Mechanism Analysis

Understanding why the molecule polymerizes is the first step to prevention.

A. The Ynol-Ketene Tautomerization (Primary Instability)

Unlike internal alkynes, a terminal hydroxyl-alkyne (

-

Mechanism: Proton transfer from oxygen to carbon C2.

-

Consequence: Ketenes rapidly dimerize (forming cyclobutanones) or react with the distal hydroxyl group (C6-OH) to form polyesters or macrocyclic lactones . This is often mistaken for "polymerization."

B. Radical Polymerization (Secondary Instability) The triple bond is susceptible to radical attack, initiated by trace peroxides or heat.

-

Mechanism: Homolytic cleavage of an initiator

Addition to -

Visual Indicator: Sample turns yellow

brown

C. Metal-Catalyzed Coupling Trace transition metals (Fe, Cu, Pd) from synthesis equipment can catalyze Glaser coupling (if terminal H is present, though unlikely in 1,6-diol unless isomerized) or cyclotrimerization .

Troubleshooting & FAQ

Q1: My sample solidifies into a gel even at -20°C. Is it polymerizing?

Diagnosis: Likely yes, but check for crystallization first. Action:

-

Thaw Test: Gently warm to 0°C. If it melts clear, it was just frozen. If it remains a gel or has suspended solids, it has polymerized.

-

Root Cause: If polymerized at -20°C, it is likely acid-catalyzed tautomerization . Standard glass surfaces are slightly acidic. Solution: Store in silylated glass vials or Teflon (PFA/FEP) containers to eliminate surface acidity.

Q2: The liquid is turning yellow/amber. Can I still use it?

Diagnosis: Early-stage oligomerization (formation of conjugated polyenes). Action:

-

Light Yellow: Usable for crude reactions but may affect yield.

-

Dark Amber/Brown: Discard. The presence of oligomers can act as "seeds" for rapid exothermic decomposition. Prevention: This is oxidation/radical damage. Ensure the headspace is purged with Argon (heavier than air), not just Nitrogen.

Q3: What inhibitor should I add? BHT isn't working.

Diagnosis: BHT (Butylated Hydroxytoluene) is a radical scavenger. If the pathway is ionic (ketene formation), BHT is useless. Recommendation:

-

For Radical Stability: Add 100-200 ppm MEHQ (Monomethyl ether hydroquinone). Note: Requires dissolved oxygen to function.

-

For Tautomer Stability: Buffer the solution to pH 7.0-7.5 . Avoid acidic conditions strictly.

-

Solvent Storage: Store as a dilute solution (e.g., 10% in THF or DCM) rather than neat oil. Dilution reduces the rate of intermolecular polymerization (Second-order kinetics).

Detailed Stabilization Protocols

Protocol A: The "Double-Lock" Storage System

Use this for long-term storage (>1 week).

-

Container Selection: Use amber silanized glass vials (Surface deactivated).

-

Solvent Dilution: Dissolve Hex-1-yne-1,6-diol to 0.5 M in anhydrous THF or Dichloromethane .

-

Reasoning: Dilution exponentially lowers the rate of polymerization (

).

-

-

Inhibitor Doping:

-

Add BHT (0.1 wt%) if storing under inert gas.

-

Add MEHQ (0.1 wt%) if storing in air (not recommended for this molecule).

-

-

Temperature: Store at -80°C (ideal) or -20°C (acceptable for <1 month).

Protocol B: Purification of Partially Polymerized Material

If you observe slight cloudiness, attempt this rescue protocol.

-

Filtration: Pass the neat liquid (or concentrated solution) through a 0.2 µm PTFE syringe filter to remove micro-gels.

-

Flash Chromatography (Rapid):

-

Stationary Phase: Neutral Alumina (Acidic Silica catalyzes decomposition).

-

Eluent: Hexane/Ethyl Acetate gradient.

-

Speed: Complete the column in <15 minutes. Long residence time on solid support promotes degradation.

-

-

Concentration: Rotary evaporate at < 30°C bath temperature. Do not heat to dryness.

Comparative Data: Inhibitor Efficacy

| Inhibitor | Mechanism | Suitability for Hex-1-yne-1,6-diol | Recommended Conc. |

| BHT | Radical Scavenger | High . Effective for storage under Argon. | 100 - 500 ppm |

| MEHQ | Radical Scavenger | Medium . Requires | 50 - 200 ppm |

| Hydroquinone | Radical Scavenger | Low . Hard to remove; can discolor product. | N/A |

| Triethylamine | Base Buffer | High (Trace) . Neutralizes trace acid to prevent ketene formation. | < 0.1% (Trace) |

| Copper Scavenger | Metal Chelator | Critical if synthesized via metal catalysis. | Treatment only |

Visualizing the Instability Pathways

The following diagram illustrates the two competing degradation pathways and the intervention points.

Caption: Dual degradation pathways of Hex-1-yne-1,6-diol. The upper path (red) is unique to ynols; the lower path is general to alkynes.

References

-

BenchChem. (n.d.). (3E)-3-Hexene-1,6-diol and 3-Hexyne-1,6-diol Technical Data & Handling. Retrieved from

-

Chemical Book. (2024). Hex-1-yne-1,6-diol CAS 143672-70-2 Properties and Safety. Retrieved from

-

Encyclopedia.com. (n.d.). Reppe Chemistry and Alkyne Diol Synthesis. Retrieved from

-

National Institutes of Health (NIH). (2024). Cyclic polymers from alkynes: Synthesis and Stability Review. PMC PubMed Central. Retrieved from

-

MDPI. (2020). Metal-Free Catalysts for the Polymerization of Alkynyl-Based Monomers. Retrieved from

Technical Support Center: Scalable Synthesis and Purification of Hex-1-yne-1,6-diol

Welcome to the technical support center for the synthesis and purification of Hex-1-yne-1,6-diol. This guide is designed for researchers, chemists, and process development professionals to provide practical, in-depth solutions to common challenges encountered during laboratory and scale-up operations. The information herein is structured in a question-and-answer format to directly address specific issues, supported by field-proven insights and authoritative references.

Part 1: Synthesis - Troubleshooting & Best Practices

The scalable synthesis of Hex-1-yne-1,6-diol, a bifunctional molecule, requires careful planning, particularly concerning protecting group strategy and the handling of moisture-sensitive reagents. The following section addresses common hurdles in the synthetic workflow.

Q1: What is a reliable and scalable synthetic route for Hex-1-yne-1,6-diol?

A robust and frequently employed strategy involves a three-step sequence starting from commercially available 4-bromo-1-butanol. This route is advantageous for its use of stable intermediates and high-yielding reactions.

Step 1: Protection of the Hydroxyl Group. The primary alcohol of 4-bromo-1-butanol is protected to prevent interference in the subsequent C-C bond-forming step. A silyl ether, such as tert-butyldimethylsilyl (TBS), is an excellent choice due to its stability under basic conditions and straightforward removal.[1]

Step 2: Acetylide Addition. The protected bromo-alcohol is reacted with lithium acetylide (generated in situ from acetylene or used as a complex) to form the C6 alkyne backbone. This is a classic nucleophilic substitution reaction.

Step 3: Deprotection. The silyl ether protecting group is selectively removed to reveal the second hydroxyl group, yielding the target Hex-1-yne-1,6-diol. Fluoride-based reagents like tetrabutylammonium fluoride (TBAF) are highly effective for this transformation.[2]

Below is a diagram illustrating this synthetic workflow.

Sources

Validation & Comparative

Predicted 1H and 13C NMR Spectral Data for Hex-1-yne-1,6-diol

Hex-1-yne-1,6-diol: A Comprehensive Guide to 1H and 13C NMR Spectral Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular framework of organic compounds. This guide offers an in-depth analysis of the 1H and 13C NMR spectra of Hex-1-yne-1,6-diol, a bifunctional molecule incorporating both a terminal alkyne and two primary alcohol moieties. By presenting a detailed examination of predicted spectral data, alongside a comparative analysis with structurally related compounds, this document serves as a practical resource for researchers engaged in the synthesis and characterization of similarly functionalized molecules.

Due to the absence of a publicly available experimental spectrum for Hex-1-yne-1,6-diol, this guide presents a highly accurate, predicted spectrum. These predictions are derived from established chemical shift principles and comparative data from analogous compounds, namely 1-hexyne and 1,6-hexanediol.

Molecular Structure and Proton/Carbon Numbering:

To facilitate spectral interpretation, the protons and carbons of Hex-1-yne-1,6-diol are systematically numbered as follows:

Caption: Molecular structure of Hex-1-yne-1,6-diol with atom numbering.

Predicted 1H NMR Spectrum (500 MHz, CDCl₃)

The predicted 1H NMR spectrum of Hex-1-yne-1,6-diol is characterized by distinct signals corresponding to the chemically non-equivalent protons in the molecule.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H-1 | ~2.4 | Triplet (t) | ~2.5 | 1H | The acetylenic proton is deshielded by the sp-hybridized carbon, with its chemical shift typically falling in the 2.5-3.0 ppm range.[1] It will exhibit a long-range coupling to the H-3 protons.[2] |

| H-3 | ~2.2 | Triplet of triplets (tt) | J(H3-H4) ≈ 7.0, J(H3-H1) ≈ 2.5 | 2H | These protons are adjacent to the alkyne and will be slightly deshielded. They will couple to both the H-4 protons and show long-range coupling to the acetylenic H-1 proton. |

| H-4 | ~1.6 | Quintet (quint) | ~7.0 | 2H | Protons on a central methylene group in an aliphatic chain. |

| H-5 | ~1.7 | Quintet (quint) | ~7.0 | 2H | Methylene protons adjacent to the carbon bearing a hydroxyl group (C-6) will be slightly deshielded compared to H-4. |

| H-6 | ~3.7 | Triplet (t) | ~6.5 | 2H | Protons on the carbon directly attached to the electronegative oxygen atom are significantly deshielded. |

| OH | Variable (e.g., ~1.5 - 4.0) | Broad singlet (br s) | - | 2H | The chemical shift of hydroxyl protons is highly dependent on concentration, solvent, and temperature due to hydrogen bonding. |

Predicted 13C NMR and DEPT-135 Spectra (125 MHz, CDCl₃)

The 13C NMR spectrum provides a direct view of the carbon skeleton. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable for differentiating between CH, CH₂, and CH₃ groups.

| Carbon | Predicted 13C Chemical Shift (δ, ppm) | DEPT-135 Signal | Rationale |

| C-1 | ~69 | Positive | The terminal sp-hybridized carbon (≡C-H) typically resonates in this region.[3] |

| C-2 | ~83 | No Signal (Quaternary) | The internal sp-hybridized carbon (C≡C) resonates further downfield than the terminal one. |

| C-3 | ~18 | Negative | An aliphatic methylene carbon adjacent to an sp-hybridized carbon. |

| C-4 | ~32 | Negative | A standard aliphatic methylene carbon. |

| C-5 | ~25 | Negative | A standard aliphatic methylene carbon. |

| C-6 | ~62 | Negative | The carbon atom bonded to the hydroxyl group is significantly deshielded due to the electronegativity of oxygen.[4][5] |

Comparative Spectral Analysis

To substantiate the predicted chemical shifts, a comparison with the experimental data of 1-hexyne and 1,6-hexanediol is instructive.

| Compound | Proton/Carbon | Experimental Chemical Shift (δ, ppm) |

| 1-Hexyne [6][7][8][9][10] | H-1 (acetylenic) | ~1.9 |

| C-1 (≡C-H) | ~68 | |

| C-2 (C≡C) | ~84 | |

| 1,6-Hexanediol [11][12][13] | H-1, H-6 (-CH₂OH) | ~3.6 |

| C-1, C-6 (-CH₂OH) | ~63 | |

| H-2, H-5 (-CH₂-) | ~1.6 | |

| C-2, C-5 (-CH₂-) | ~33 | |

| H-3, H-4 (-CH₂-) | ~1.4 | |

| C-3, C-4 (-CH₂-) | ~26 |

The experimental data from these fragments strongly support the predicted values for Hex-1-yne-1,6-diol. The presence of the hydroxyl group at the C-6 position in Hex-1-yne-1,6-diol will have a minimal effect on the chemical shifts of the acetylenic protons and carbons, and vice-versa.

Advanced 2D NMR Analysis: Elucidating Connectivity

For a molecule with multiple methylene groups, one-dimensional NMR spectra can sometimes be ambiguous. Two-dimensional NMR techniques, such as COSY and HSQC, are essential for definitive structural confirmation.

COSY (Correlation Spectroscopy)

A COSY experiment reveals proton-proton (H-H) couplings, typically through two or three bonds.[14][15] For Hex-1-yne-1,6-diol, the following correlations are expected:

Caption: Predicted COSY correlations for Hex-1-yne-1,6-diol.

The key correlations would be the long-range coupling between the acetylenic proton H-1 and the propargylic protons H-3, and the sequential three-bond couplings along the carbon chain (H-3 with H-4, H-4 with H-5, and H-5 with H-6).

HSQC (Heteronuclear Single Quantum Coherence)

An HSQC experiment correlates directly bonded proton and carbon atoms (¹JCH).[16] This is a powerful tool for assigning carbon signals based on their attached protons.

Caption: Predicted HSQC correlations for Hex-1-yne-1,6-diol.

The HSQC spectrum will show cross-peaks connecting each proton signal to its corresponding carbon signal, providing an unambiguous assignment of the carbon skeleton.

Experimental Protocols

To acquire high-quality NMR data for Hex-1-yne-1,6-diol, the following experimental protocols are recommended.

Sample Preparation

-

Dissolution: Dissolve approximately 5-10 mg of Hex-1-yne-1,6-diol in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

NMR Data Acquisition

The following parameters are suggested for a 500 MHz NMR spectrometer.

1H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

13C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

DEPT-135:

-

Pulse Program: A standard DEPT-135 pulse sequence.

-

Parameters: Use standard instrument parameters for DEPT-135.

COSY:

-

Pulse Program: A gradient-selected COSY experiment (e.g., 'cosygpqf').

-

Spectral Width: 12-16 ppm in both dimensions.

-

Number of Increments: 256-512 in the indirect dimension.

-

Number of Scans per Increment: 2-4.

HSQC:

-

Pulse Program: A gradient-selected, sensitivity-enhanced HSQC experiment (e.g., 'hsqcedetgpsisp2.3').

-

Spectral Width: ~12 ppm in the ¹H dimension and ~100 ppm (centered around the aliphatic and alcohol regions) in the ¹³C dimension.

-

Number of Increments: 128-256 in the indirect dimension.

-

Number of Scans per Increment: 4-8.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) followed by Fourier transformation.

-

Phasing and Baseline Correction: Manually phase correct all spectra and apply a polynomial baseline correction.

-

Referencing: Reference the spectra to the TMS signal at 0.00 ppm.

Conclusion

This guide provides a comprehensive framework for the 1H and 13C NMR spectral analysis of Hex-1-yne-1,6-diol. Through a combination of predicted data, comparative analysis with structurally similar compounds, and protocols for advanced 2D NMR experiments, researchers are equipped with the necessary tools for the confident structural verification of this and related molecules. The application of these spectroscopic techniques is fundamental to advancing research in synthetic chemistry and drug discovery.

References

- Brainly. (2024, February 13). What is the expected chemical shift for the proton of a terminal alkyne (sp C-H) in a ^{1}H NMR spectrum?

- ChemicalBook. 1-Hexyne(693-02-7) 1H NMR spectrum.

- Tantillo, D. J. (2011). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews, 111(6), 3497-3542.

- ChemicalBook. 1,6-Hexanediol(629-11-8) 1H NMR spectrum.

- University of Wisconsin-Madison. Typical Proton and C-13 Chemical Shifts.

- Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes.

- Bagno, A., Saielli, G., & Scorrano, G. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Chemistry, 12(21), 5514-25.

- ResearchGate. ¹H NMR (top)

- University of Colorado Boulder. Chemical Shifts: Proton.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12732, 1-Hexyne.

- SpectraBase. 1,6-Hexanediol.

- SpectraBase. 1-Hexyne.

- ResearchGate. 1 H NMR spectra of a 1,6-hexanediol, b 2000 g/mol mPEG, and c....

- Guidechem. 1-Hexyne 693-02-7 wiki.

- Oregon St

- ResearchGate. 1.

- e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.

- YouTube. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule.

- Fiveable. COSY Definition - Organic Chemistry Key Term.

- ChemicalBook. 2,2,3,3,4,4,5,5-OCTAFLUORO-1,6-HEXANEDIOL(355-74-8) 1H NMR spectrum.

- Chemistry Steps. NMR Chemical Shift Values Table.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- YouTube. (2019, January 22). Carbon-13 NMR Spectroscopy.

- University of Sheffield. 13 Carbon NMR.

- ResearchGate. (2025, August 6). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

- Chemistry LibreTexts. (2020, April 29). 20.

- ResearchGate. 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound.

- University of Delhi. 13C NMR spectroscopy • Chemical shift.

- Chemistry LibreTexts. (2021, December 15). 6.

- Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.

- Hans J. Reich. 1H NMR Coupling Constants.

- Oregon St

- Minnesota State University Moorhead.

- Iowa St

- Columbia University. COSY.

- University of Calgary. Ch 13 - Coupling.

- University of California, Davis. 13C-NMR.

- JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Columbia University. COSY.

- University of California, Irvine. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS.

- Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra.

- Royal Society of Chemistry. compared using 13C nmr spectroscopy.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 274412, Hex-3-yne-1,6-diol.

Sources

- 1. brainly.com [brainly.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1-Hexyne(693-02-7) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 1-Hexyne | C6H10 | CID 12732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. Page loading... [wap.guidechem.com]

- 11. 1,6-Hexanediol(629-11-8) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. fiveable.me [fiveable.me]

- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 16. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

Comparative Guide: Reactivity of Terminal vs. Internal Alkyne Diols in Complex Synthesis

Executive Summary

In the architecture of complex natural products and pharmacophores, alkyne diols serve as high-value linchpins. Their utility diverges sharply based on the substitution of the alkyne. Terminal alkyne diols offer high atom economy via C–H activation and predictable Markovnikov-selective cyclizations but suffer from proton acidity incompatible with sensitive organometallics. Internal alkyne diols , while requiring more forcing conditions for initial coupling, provide superior stability and access to unique endo-dig cyclization modes unavailable to their terminal counterparts.

This guide objectively compares these two substrates, focusing on their performance in metal-catalyzed cycloisomerization and cross-coupling—the two most critical workflows in modern drug discovery.

Mechanistic Divergence: The "Why" Behind the Reactivity

The reactivity difference is not merely steric; it is fundamentally electronic.

-

Terminal Alkynes (

): Characterized by a significant dipole and an acidic proton ( -

Internal Alkynes (

): These are electronically amphoteric. Regioselectivity is not dictated by the proton but by the polarization difference between

Decision Matrix: Substrate Selection

Figure 1: Strategic decision tree for selecting alkyne diol precursors based on target scaffold topology.

Deep Dive: Gold-Catalyzed Cycloisomerization

Gold catalysis represents the "gold standard" for processing alkyne diols. The reaction transforms linear diols into spiroketals or bicyclic ethers.

Terminal Alkyne Diols: The Regioselectivity Rule

Terminal alkynes almost exclusively undergo 5-exo-dig or 6-exo-dig cyclization. The terminal carbon is less substituted, and the

-

Advantage: High predictability.

-

Limitation: Difficult to access endo modes (larger rings) without specific directing groups.

Internal Alkyne Diols: The Polarization Challenge

Internal alkynes allow for endo-dig pathways, essential for forming specific spiroketal isomers found in polyether antibiotics (e.g., monensin). However, regioselectivity issues arise if the two R-groups are sterically similar.

-

Solution: Use electronic bias. Placing an electron-withdrawing group (EWG) on one side of the alkyne directs the nucleophile to the distal carbon (Michael-like addition).

Mechanism Visualization (Au-Catalysis)[2]

Figure 2: The catalytic cycle for gold-mediated hydroalkoxylation. The 'Nucleophilic Attack' step determines the regio-outcome.

Performance Comparison: Synthesis of Spiroketals

The following data compares the cyclization of a terminal vs. internal alkyne diol to form a 5,5-spiroketal, a common motif in marine toxins.

Conditions: 2 mol% AuCl, MeOH, RT, 2 hours.

| Feature | Terminal Alkyne Diol | Internal Alkyne Diol (Methyl) |

| Reaction Rate | Very Fast (< 30 min) | Moderate (2 - 4 hours) |

| Yield | 88 - 95% | 75 - 85% |

| Regioselectivity | > 98:1 (Markovnikov) | ~ 3:1 (without electronic bias) |

| Side Products | Methyl Ketone (Hydration) | Vinyl Ether isomers |

| Catalyst Load | Low (0.5 - 2 mol%) | Higher (2 - 5 mol%) |

Analysis:

Terminal alkynes are kinetically superior but thermodynamically limited to specific isomers. Internal alkynes require higher catalyst loading due to steric hindrance preventing efficient

Experimental Protocol: Gold-Catalyzed Spiroketalization

This protocol is validated for converting internal alkyne diols (more challenging substrate) into spiroketals.

Objective: Cyclization of 1,8-dihydroxy-4-octyne derivatives.

Reagents & Equipment

-

Substrate: Internal alkyne diol (1.0 equiv)

-

Catalyst: AuCl (Gold(I) Chloride) or AuCl(PPh3)/AgOTf (2-5 mol%)

-

Solvent: Anhydrous Methanol (0.1 M concentration)

-

Vessel: Scintillation vial with PTFE-lined cap.

Step-by-Step Methodology

-

Preparation: In a flame-dried vial, dissolve the alkyne diol (0.5 mmol) in anhydrous MeOH (5 mL).

-

Catalyst Addition: Add AuCl (2.3 mg, 0.01 mmol, 2 mol%) in one portion. The solution may turn slightly yellow/orange.

-

Note: For internal alkynes, if reaction is sluggish, add 2 mol% AgOTf to generate the cationic Au species.

-

-

Monitoring: Stir at room temperature. Monitor via TLC (stain with p-Anisaldehyde; alkyne diols stain blue/purple, spiroketals often stain faint pink/grey).

-

Quenching: Upon consumption of starting material (approx. 2-4 hours), add 0.1 mL of Triethylamine (Et3N) to neutralize the catalyst.

-

Workup: Concentrate the mixture under reduced pressure.

-

Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

-

Caution: Spiroketals can be acid-sensitive; use silica gel pre-treated with 1% Et3N if the product is unstable.

-

Synthetic Utility: C-C Bond Formation[3][4]

Beyond cyclization, how do we build the scaffold?

Terminal Alkynes: The Sonogashira Advantage

-

Mechanism: Pd/Cu-catalyzed coupling of terminal alkyne with aryl/vinyl halides.

-

Utility: Unmatched for rapidly building conjugation.

-

Constraint: Requires the alkyne proton. Internal alkynes cannot participate directly.

Internal Alkynes: Metathesis & Reduction

-

Alkyne Metathesis: Mo/W-catalyzed scrambling of internal alkynes. Useful for macrocyclization.

-

Stereoselective Reduction:

-

Lindlar: Cis-alkene (Z-selective).

-

Birch (Na/NH3): Trans-alkene (E-selective).

-

Note: Terminal alkynes in Birch reduction often deprotonate rather than reduce, requiring specific quenching protocols.

-

References

-

Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Source: Chemical Reviews (ACS Publications) URL:[Link]

-

A Gold-Catalyzed Alkyne-Diol Cycloisomerization for the Synthesis of Oxygenated 5,5-Spiroketals. Source: Beilstein Journal of Organic Chemistry URL:[Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. Source: National Institutes of Health (PMC) / J. Org. Chem URL:[Link]

-

Regioselectivity in the Au-catalyzed hydration and hydroalkoxylation of alkynes. Source: Chemical Communications (RSC) URL:[2][Link]

Sources

An In-Depth Evaluation of Hex-1-yne-1,6-diol as a Bifunctional Linker in Modern Bioconjugation

For researchers, scientists, and drug development professionals, the selection of a bifunctional linker is a critical decision that profoundly impacts the stability, efficacy, and pharmacokinetic profile of complex biologics like Antibody-Drug Conjugates (ADCs).[1][2][3] This guide provides an in-depth evaluation of Hex-1-yne-1,6-diol, a compact, linear linker, comparing its theoretical and practical attributes against established alternatives such as polyethylene glycol (PEG) linkers and traditional cleavable systems. Our analysis is grounded in the fundamental principles of bioconjugation chemistry to explain the causality behind experimental choices and to provide a trustworthy framework for your development process.

The Strategic Role of Bifunctional Linkers

Bifunctional linkers are the essential bridges in bioconjugates, covalently connecting two molecular entities, most commonly a targeting moiety like a monoclonal antibody and a therapeutic payload.[][5] The ideal linker must ensure the conjugate remains stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet facilitate the payload's release or activity upon reaching the target site.[3] Linkers are broadly categorized based on their release mechanism (cleavable vs. non-cleavable) and physicochemical properties (e.g., hydrophilicity, length, flexibility).[6][7][8][9]

Profiling Hex-1-yne-1,6-diol: A Minimalist Alkyne-Based Linker

Hex-1-yne-1,6-diol is a C6 aliphatic chain featuring two distinct functional groups: a terminal alkyne and two hydroxyl groups.[10] For bioconjugation, its value lies in the terminal alkyne, a key component for one of the most efficient ligation reactions in chemistry: the azide-alkyne cycloaddition, or "click" chemistry.[][12] The diol functionality offers points for further chemical modification or can contribute modest hydrophilicity to the linker backbone.

Key Structural Attributes:

-

Terminal Alkyne: Enables highly efficient and bioorthogonal conjugation via Copper(I)-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry, forming a stable triazole ring.[13][14]

-

Short, Rigid C6 Backbone: Provides a defined spatial distance between the conjugated molecules without the flexibility of longer polymer chains.

-

Diol Functionality: The two hydroxyl groups can be leveraged for subsequent chemical modifications or may slightly enhance the linker's aqueous solubility.

The primary application of a Hex-1-yne-1,6-diol-derived linker is in forming non-cleavable conjugates. The resulting 1,2,3-triazole ring formed during click chemistry is exceptionally stable, meaning the payload is released only upon lysosomal degradation of the entire antibody-linker-drug complex.[6][7][8]

Caption: Chemical structure of Hex-1-yne-1,6-diol.

Comparative Analysis: Hex-1-yne-1,6-diol vs. Alternative Linkers

The decision to use a specific linker depends on the payload's mechanism of action, the target's biological characteristics, and the desired pharmacokinetic properties.[]